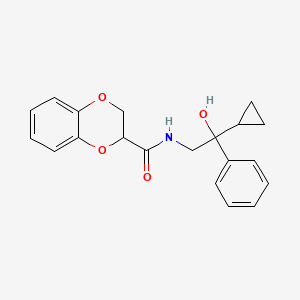

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

This compound is a carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a cyclopropyl-hydroxy-phenylethyl group. The benzodioxine moiety is a bicyclic ether system, while the carboxamide linkage connects it to a tertiary alcohol-bearing side chain with cyclopropyl and phenyl substituents.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-19(18-12-24-16-8-4-5-9-17(16)25-18)21-13-20(23,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,18,23H,10-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNPAMZCXXXZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2COC3=CC=CC=C3O2)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]dioxine core This can be achieved through a series of reactions, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to modify the cyclopropyl or phenylethyl groups.

Substitution: The aromatic ring and other functional groups can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: As a probe to study biological processes and interactions, particularly those involving its unique structural features.

Medicine: Potential therapeutic applications due to its bioactive properties, such as anti-inflammatory or anticancer activity.

Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(2,3-Dihydro-1,4-benzodioxin-2-yl-carbonyl)piperazine ()

- Structure : Shares the benzodioxine-carboxamide backbone but lacks the cyclopropyl-hydroxy-phenylethyl group; instead, it has a piperazine substituent.

- Role : Intermediate in synthesizing Doxazosin, an α1-adrenergic antagonist used for hypertension.

- Key Differences : The piperazine group enhances water solubility and facilitates receptor interaction, whereas the target compound’s bulky hydrophobic side chain may improve membrane permeability or receptor specificity .

(b) N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide ()

- Structure : Simplest analog with an ethyl group instead of the cyclopropyl-hydroxy-phenylethyl chain.

(c) N-[4-(2-Thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide ()

- Structure : Features a thienyl-pyrimidinyl substituent, introducing aromatic and heterocyclic diversity.

(d) N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide ()

- Structure : Replaces benzodioxine with benzothiophene and includes trifluorophenyl/isopropyl groups.

- Applications : Designed for heartworm treatment, highlighting how carboxamide derivatives can be tailored for antiparasitic vs. antihypertensive uses .

Comparative Data Table

Key Research Findings

Synthetic Accessibility : The piperazine derivative () is synthesized in high yields via a one-pot method, suggesting that introducing polar groups (e.g., piperazine) improves process efficiency. The target compound’s cyclopropyl-phenyl side chain may require multi-step synthesis, reducing scalability .

Bioactivity Trends : Benzodioxine-carboxamides with aromatic/hydrophobic substituents (e.g., ’s trifluorophenyl group) show antiparasitic activity, while polar substituents (e.g., piperazine in ) align with antihypertensive applications. The target compound’s hybrid structure could bridge these domains .

Q & A

Q. What are the optimized synthetic routes for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including amidation and cyclopropane ring formation. Key steps include:

- Coupling reactions : Use of carbodiimide catalysts (e.g., EDCl) to facilitate amide bond formation between the benzodioxine-carboxylic acid and the cyclopropyl-hydroxy-phenylethylamine intermediate .

- Solvent optimization : Polar aprotic solvents like DMF or DCM are preferred for intermediate stability .

- Purification : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) improves purity. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzodioxine protons at δ 4.0–4.5 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target peak area) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for CₙHₘN₂Oₓ) .

Q. What preliminary biological assays are recommended to screen for activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorometric substrates (e.g., ATPase activity for kinase targets) .

- Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Dose-response curves : IC₅₀ values calculated via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

- Crystal growth : Diffraction-quality crystals are obtained via vapor diffusion (e.g., methanol/water at 4°C) .

- Data collection : Use a synchrotron source (λ = 0.8–1.0 Å) for high-resolution datasets.

- Software tools : ORTEP-III (with GUI) refines structures and visualizes electron density maps to confirm cyclopropyl and hydroxyl group orientations .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

- Metabolic stability : Perform liver microsome assays (human/rodent) to identify rapid degradation (e.g., CYP450-mediated oxidation). Co-administer CYP inhibitors (e.g., ketoconazole) in vivo .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous dosing in rodents .

- Formulation adjustments : Use PEG-based nanoemulsions to enhance solubility and tissue penetration .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase ATP pockets). Prioritize derivatives with improved hydrogen-bonding to catalytic lysine residues .

- QSAR models : Train regression models on logP, polar surface area, and IC₅₀ data to predict bioactivity .

- MD simulations : GROMACS evaluates conformational stability of the cyclopropyl group under physiological conditions .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

- Isosteric replacement : Substitute the hydroxyl group with a fluorine atom to reduce oxidative metabolism .

- Bioisosteres : Replace the benzodioxine ring with a benzofuran moiety, maintaining π-stacking interactions while improving logD .

- Prodrug design : Introduce ester prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral absorption .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze dose-dependent cytotoxicity data?

- Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) to calculate IC₅₀ and Hill slopes .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons). Report 95% confidence intervals .

- Software : Use R (drc package) or GraphPad Prism for reproducibility .

Q. What controls are essential in enzyme inhibition assays to minimize false positives?

- Negative controls : Include wells without substrate or enzyme to detect background noise.

- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Solvent controls : Test DMSO concentrations ≤0.1% to rule out solvent interference .

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Monitor protein denaturation after compound treatment to confirm binding .

- Knockdown/overexpression : Use siRNA or CRISPR to modulate target expression and correlate with compound efficacy .

- Biomarker analysis : Measure downstream phosphorylation (e.g., p-ERK for kinase inhibitors) via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.